molecular formula C7H14N2S B3059302 Cyclohexylammonium thiocyanate CAS No. 96943-17-8

Cyclohexylammonium thiocyanate

Cat. No.: B3059302
CAS No.: 96943-17-8
M. Wt: 158.27 g/mol
InChI Key: VKGHLDSEBVEAME-UHFFFAOYSA-N
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Description

Cyclohexylammonium thiocyanate is an organic compound with the chemical formula C₆H₁₁NH₃SCN. It consists of a cyclohexylammonium cation and a thiocyanate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylammonium thiocyanate can be synthesized through a metathesis reaction between cyclohexylammonium chloride and sodium thiocyanate in an ethanol medium . The reaction proceeds as follows:

C6H11NH3Cl+NaSCNC6H11NH3SCN+NaClC₆H₁₁NH₃Cl + NaSCN \rightarrow C₆H₁₁NH₃SCN + NaCl C6​H11​NH3​Cl+NaSCN→C6​H11​NH3​SCN+NaCl

This method is straightforward and cost-effective, typically performed at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the metathesis reaction described above can be scaled up for industrial purposes. The simplicity and efficiency of this reaction make it suitable for large-scale production.

Comparison with Similar Compounds

Properties

IUPAC Name

cyclohexanamine;thiocyanic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.CHNS/c7-6-4-2-1-3-5-6;2-1-3/h6H,1-5,7H2;3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGHLDSEBVEAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C(#N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285101
Record name Thiocyanic acid, compd. with cyclohexanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96943-17-8
Record name Thiocyanic acid, compd. with cyclohexanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylammonium thiocyanate
Reactant of Route 2
Cyclohexylammonium thiocyanate
Reactant of Route 3
Cyclohexylammonium thiocyanate
Reactant of Route 4
Reactant of Route 4
Cyclohexylammonium thiocyanate
Reactant of Route 5
Cyclohexylammonium thiocyanate
Reactant of Route 6
Reactant of Route 6
Cyclohexylammonium thiocyanate

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